5-(4-Methylphenoxy)pyridin-2-amine
Description
5-(4-Methylphenoxy)pyridin-2-amine is a pyridine derivative characterized by a 2-aminopyridine core substituted with a 4-methylphenoxy group at the 5-position. Pyridine derivatives are often explored for their bioisosteric properties, enabling optimization of pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
5-(4-methylphenoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)15-11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRBZHGUZSKZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridin-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Donating vs.
- Bulkier Substituents: Compounds like KRC-108 and 5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine incorporate extended aromatic systems, which improve target binding (e.g., c-Met or TrkA kinases) but may increase metabolic instability .
- Heterocyclic Additions: Morpholino or piperazine rings (e.g., in 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine) enhance solubility and modulate pharmacokinetics, making them preferred in CNS-targeted therapies .
Pharmacological Activity Comparison
Anticancer Activity:
- 5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine (): Demonstrated potent c-Met kinase inhibition (IC₅₀: 12 nM) and antitumor efficacy in hepatocellular carcinoma models, attributed to the quinoline moiety’s planar structure enhancing DNA intercalation .
- KRC-108 (): Selective TrkA inhibitor with antiproliferative effects in neuroblastoma cells, highlighting the role of benzooxazole and pyrazole groups in kinase selectivity .
Antimicrobial Activity:
- Compound 1b (): Exhibited broad-spectrum antibacterial activity (MIC: 4–8 µg/mL) due to the 4-fluorophenyl-oxadiazole group, which may disrupt bacterial membrane integrity .
Kinase Inhibition:
Physicochemical Properties
- Solubility: Compounds with morpholino or piperazine substituents (e.g., 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine) exhibit higher aqueous solubility, critical for oral bioavailability .
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